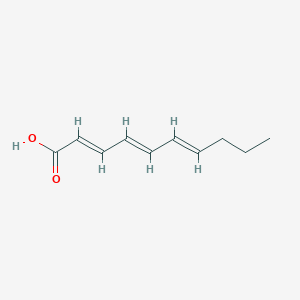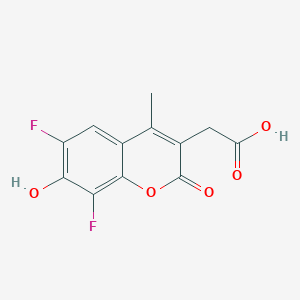
Thymidine 5'-(trihydrogen diphosphate), P'-(alpha-D-glucopyranosyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TDP-alpha-D-glucose(2-) is a nucleotide-sugar oxoanion arising from deprotonation of the diphosphate OH groups of TDP-alpha-D-glucose. Major microspecies at pH 7.3. It is a nucleotide-sugar oxoanion and a ribonucleoside 5'-diphosphate-alpha-D-glucose(2-). It is a conjugate base of a TDP-alpha-D-glucose.
Applications De Recherche Scientifique
Enzyme-Catalyzed Synthesis Applications
- Furanosyl Nucleotide Synthesis : A bacterial alpha-d-glucopyranosyl-1-phosphate thymidylyltransferase was studied for coupling hexofuranosyl-1-phosphates with deoxythymidine 5'-triphosphate. This enzymatic process allows access to furanosyl nucleotides, crucial for understanding biochemical pathways and synthetic biology applications (Timmons et al., 2008).
DNA Polymerase and Modified DNA Synthesis
- Thermophilic DNA Polymerase Reactions : A study showed that a thymidine analogue with a methyl ester at the C5 position is a substrate for certain thermophilic DNA polymerases. This enables large-scale PCR production of modified DNA, which can be further derivatized for various biomedical research applications (Masud et al., 2003).
Novel Nucleoside Derivatives
- Synthesis of Nucleoside 5'-α-Iminophosphates : Researchers developed methods for synthesizing nucleoside 5'-α-iminophosphates, which are mimetics of natural nucleotides. This research has implications in understanding enzyme-substrate interactions and developing novel therapeutics (Vasilyeva et al., 2022).
Pyrimidine Synthesis and Drug Activation
- Thymidylate Kinase Research : Studies of thymidylate kinase, which phosphorylates thymidine monophosphate to form diphosphate and then triphosphate, have implications in cell proliferation, anti-HIV drug activation, and antibiotic development against certain bacteria (Cui et al., 2013).
Nucleoside Analogue Synthesis and Properties
- Synthesis of Thymidylyl-(P → N) Phenylalanines : Research into the synthesis and properties of thymidylyl-(P → N) phenylalanines contributes to the understanding of nucleotide chemistry, potentially aiding in the development of new nucleoside-based drugs (Bakanova et al., 2004).
Mimetics of Sugar Nucleotides
- Synthesis of Mimetics of dTDP-Glucose : Studies on the synthesis of 5'-O-glycosyl-uridine and thymidine derivatives as potential mimics of sugar nucleotides have implications for biochemical pathways and potential therapeutic applications (Ballell et al., 2005).
Propriétés
Formule moléculaire |
C16H24N2O17P2-2 |
|---|---|
Poids moléculaire |
578.3 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |
InChI |
InChI=1S/C16H26N2O17P2/c1-5-2-18(16(26)17-13(5)25)14-11(23)9(21)7(32-14)4-31-36(27,28)35-37(29,30)34-15-12(24)10(22)8(20)6(3-19)33-15/h2,6-12,14-15,19-24H,3-4H2,1H3,(H,27,28)(H,29,30)(H,17,25,26)/p-2/t6-,7-,8-,9-,10+,11-,12-,14-,15-/m1/s1 |
Clé InChI |
PNFJZOCDYNFHQC-ZATQAWDKSA-L |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Chloro-phenyl)-8-methyl-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester](/img/structure/B1258587.png)
![ethyl 2-[[1-cyclohexyl-2-[2-[[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxoethyl]amino]acetate](/img/structure/B1258588.png)



![7-(diethylamino)-N-[(4-fluorophenyl)methyl]-2-imino-1-benzopyran-3-carboxamide](/img/structure/B1258596.png)



![(4E,6E,8E,10E,16E)-3-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyl-tetrahydropyran-2-yl]oxy-18,19,21,23,25-pentahydroxy-12,13-dimethyl-15-oxo-14,27-dioxabicyclo[21.3.1]heptacosa-4,6,8,10,16-pentaene-26-carboxylic acid](/img/structure/B1258606.png)
![(1R,9S,12S,15S,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,20-tetrone](/img/structure/B1258608.png)

![tert-butyl N-[2-(1-hydroxyethyl)phenyl]carbamate](/img/structure/B1258610.png)
![3-(trifluoromethyl)-N-[4-[2-[3-(trifluoromethyl)anilino]-4-thiazolyl]phenyl]benzamide](/img/structure/B1258611.png)
